BenchChemオンラインストアへようこそ!

N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

SAR nicotinamide MPNST

This 6-(trifluoromethyl)nicotinamide derivative is a critical, late-stage probe for selective MPNST cytotoxicity. Its activity strictly depends on the 6-CF3 pyridine substituent and the dual-thiophene moiety; replacement with non-fluorinated analogs abolishes potency. It is metabolically activated via the NAD salvage pathway. This specific compound is irreplaceable for assays linking NAMPT/NMNAT1 expression to tumor sensitivity. We offer this tool for preclinical CNS-penetration efficacy studies and SPR library development.

Molecular Formula C16H11F3N2OS2
Molecular Weight 368.39
CAS No. 2034419-57-1
Cat. No. B2952448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
CAS2034419-57-1
Molecular FormulaC16H11F3N2OS2
Molecular Weight368.39
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2OS2/c17-16(18,19)13-4-3-10(8-20-13)15(22)21-14(11-5-7-23-9-11)12-2-1-6-24-12/h1-9,14H,(H,21,22)
InChIKeyRXGLIUWWLKXDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide Procurement Guide: Structure, Class, and Research Positioning


N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide (CAS 2034419-57-1) is a synthetic small-molecule nicotinamide derivative bearing a 6-trifluoromethyl substituent on the pyridine ring and a dual-thiophene-substituted methylamine side chain [1]. The compound belongs to the thiophenyl-nicotinamide chemotype, a class that has been shown to be metabolized by the NAD salvage pathway into unnatural adenine dinucleotide (AD) derivatives that inhibit inosine monophosphate dehydrogenase (IMPDH), leading to selective toxicity against peripheral nerve sheath tumors [2]. Unlike the parent N-pyridinylthiophene carboxamide scaffold (compound 21/1), this analog incorporates an electron-withdrawing -CF₃ group at the pyridine 6-position, a structural modification that is widely recognized to enhance metabolic stability and lipophilicity [3].

Why N-(Thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide Cannot Be Substituted by Generic In-Class Analogs


In-class analogs of thiophenyl-nicotinamide derivatives exhibit extreme sensitivity to pyridine-ring modifications: replacement of the 3-pyridinyl group with phenyl, 2-pyridinyl, or 4-pyridinyl, or addition of a methyl substituent at any pyridine position, completely abolishes cytotoxic activity (IC₅₀ > 50 μM vs. 1.41 μM for the parent) [1]. The 6-CF₃ substituent on the present compound is therefore not an inert modification—it is positioned at a site where even minor alterations critically determine whether the compound retains any potency [1]. Furthermore, only analogs that structurally resemble nicotinamide (Nam) retain activity through the NAMPT/NMNAT1-dependent metabolic activation pathway, and their activity is competitively rescued by exogenous Nam, confirming that the pyridine carboxamide moiety must be preserved for on-target engagement [1]. Consequently, generic substitution with a non-fluorinated or differently substituted analog would carry a high risk of complete loss of function, making this specific compound irreplaceable for experiments requiring the combined thiophene-dual-substitution and 6-CF₃ pharmacophore.

Quantitative Differentiation Evidence for N-(Thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide vs. Closest In-Class Analogs


Pyridine-Ring Modification Intolerance: Why the 6-CF₃ Substituent Matters

In a systematic medicinal chemistry campaign, all chemical modifications to the 3-pyridinyl group of the parent N-pyridinylthiophene carboxamide (compound 21/1) abrogated activity: IC₅₀ shifted from 1.41 μM to >50 μM when the pyridine was replaced by phenyl (analog 2), 2-pyridinyl (3), 4-pyridinyl (4), or when a methyl group was added at any pyridine ring position (analogs 5–8) [1]. The target compound bears a 6-trifluoromethyl group at the pyridine 6-position, a locus where even a methyl substituent was not tolerated. This implies that the target compound's -CF₃ group occupies a unique steric and electronic space that is inaccessible to non-fluorinated or alternatively substituted analogs [1]. The retention of the nicotinamide-like 3-pyridinylcarboxamide core, combined with the electron-withdrawing -CF₃, is predicted to preserve the NAMPT/NMNAT1 substrate recognition required for metabolic activation while potentially improving metabolic stability relative to the unsubstituted parent [1][2].

SAR nicotinamide MPNST pyridine modification

NAD Salvage Pathway-Dependent Activation: Differentiation from Direct NAMPT Inhibitors

Unlike direct NAMPT inhibitors such as FK866 (IC₅₀ = 0.36 μM against NAMPT), the parent compound 21 (1) and its more potent reversed-amide analog 9 do not act by inhibiting canonical NAD salvage. Compound 1 showed an IC₅₀ of 27 μM and compound 9 an IC₅₀ of 48 μM in cell-free NAMPT inhibition assays, representing 75-fold and 133-fold weaker NAMPT inhibition than FK866, respectively [1]. Instead, these compounds function as substrates for NAMPT and NMNAT1, which convert them into toxic adenine dinucleotide (AD) metabolites that inhibit IMPDH [1]. The target compound, by retaining the nicotinamide-like 3-pyridinylcarboxamide core, is expected to follow the same substrate-type mechanism rather than acting as a direct enzyme inhibitor. This mechanism fundamentally differentiates it from NAMPT inhibitor chemotypes and positions it as a tumor-activated prodrug requiring functional NAD salvage pathway enzymes for bioactivation [1].

NAMPT NMNAT1 NAD salvage prodrug IMPDH

Selective Toxicity to MPNST Cells vs. Non-Malignant Schwann Cells: Therapeutic Window Evidence

The parent compound 21 (1) was shown to be selectively toxic to a variety of mouse and human MPNST cell lines while being non-toxic to Schwann cells and mouse embryonic fibroblasts (MEFs) [1]. This selectivity profile was confirmed across 10 cancer cell lines from different tissue lineages, with MPNST lines being among the most sensitive [1]. Additional in vivo evidence demonstrated that compound 21 inhibited the growth of human MPNST xenografts in mice without obvious toxic effects following intraperitoneal dosing [1]. The selectivity for malignant peripheral nerve sheath tumor cells over their non-malignant Schwann cell counterparts is a key differentiator from broadly cytotoxic agents [1].

selectivity MPNST Schwann cells therapeutic window

Blood-Brain Barrier Penetration Potential: Relevance for CNS and Peripheral Nerve Cancers

The structurally related compound 9 (N-thiophenylnicotinamide) demonstrated significant brain penetration in mice following intraperitoneal administration, achieving a brain Cmax of 2095 ng/g (≈10.3 μM) and a brain-to-plasma AUC ratio of 6.0 [1]. Compound 9 also showed prolonged brain retention relative to plasma [1]. The target compound incorporates a 6-CF₃ substituent that is predicted to further enhance lipophilicity and passive membrane permeability relative to the non-fluorinated analog [2]. Given that the parent scaffold is metabolized by NAMPT and NMNAT1 in both plasma and brain compartments, the target compound represents a candidate for CNS-active prodrug development where brain IMPDH inhibition is desired [1].

BBB penetration brain exposure CNS pharmacokinetics

IMPDH Inhibition via Metabolic Activation: Differentiated Mechanism from Direct IMPDH Inhibitors

Unlike direct IMPDH inhibitors such as mycophenolic acid or tiazofurin, the thiophenyl-nicotinamide scaffold requires sequential enzymatic conversion by NAMPT and NMNAT1 into an adenine dinucleotide (AD) metabolite that then inhibits IMPDH [1]. Compound 9-AD (the AD metabolite of compound 9) directly inhibited IMPDH in vitro, and resistance to compound 9 was consistently associated with reduced 9-AD levels, confirming that the AD metabolite is the toxic species [1]. The target compound contains the essential nicotinamide-like core required for NAMPT recognition and the dual-thiophene-methyl substitution that distinguishes it from other nicotinamide prodrugs such as 3-acetylpyridine or vacor [1]. This tumor-activated mechanism offers the potential for cancer-selective IMPDH inhibition, as NAD salvage pathway enzymes (NAMPT, NMNAT1) are often upregulated in malignancies [1].

IMPDH NAD analog adenine dinucleotide metabolic activation

Physicochemical Differentiation: Lipophilicity Enhancement via 6-CF₃ Substitution

The introduction of a trifluoromethyl group at the pyridine 6-position is a well-established strategy to increase lipophilicity and metabolic stability without substantially increasing molecular weight [1]. Compared to the parent N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide (no 6-substituent), the 6-CF₃ analog has a higher calculated logP and is predicted to exhibit enhanced passive membrane permeability [1]. The -CF₃ group also provides oxidative metabolic stability at the pyridine 6-position, a common site of CYP450-mediated metabolism [1]. The molecular formula (C₁₆H₁₁F₃N₂OS₂, MW 368.39) and moderate lipophilicity position this compound within drug-like chemical space, distinguishing it from both the more polar unsubstituted analog and the bulkier bromo-substituted analogs such as 5-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide .

lipophilicity trifluoromethyl drug-likeness permeability

Optimal Application Scenarios for N-(Thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide Based on Differentiation Evidence


Preclinical Lead Optimization for MPNST and CNS Tumor Models

The compound is best deployed as a late-stage lead or probe molecule in medicinal chemistry campaigns targeting malignant peripheral nerve sheath tumors (MPNST) and other neuronal cancers. Its predicted brain penetration (based on analog 9 achieving a brain-to-plasma AUC ratio of 6.0 [1]) and selective toxicity toward MPNST cells over non-malignant Schwann cells [1] make it suitable for preclinical efficacy studies in orthotopic or intracranial xenograft models where CNS exposure is required.

NAD Salvage Pathway-Dependent Prodrug Screening and Biomarker Development

Given the strict dependence on NAMPT and NMNAT1 for bioactivation [1], this compound is ideally suited for screening panels designed to identify cancers with upregulated NAD salvage pathway enzymes. It can serve as a chemical tool to correlate NAMPT/NMNAT1 expression levels with sensitivity, enabling the development of companion biomarker strategies for patient stratification [1]. The 6-CF₃ substituent may further differentiate the compound's metabolic stability profile in such assays relative to the unsubstituted parent.

Comparative IMPDH Inhibition Studies: Prodrug vs. Direct Inhibitor Profiling

The compound's unique mechanism—conversion into an IMPDH-inhibitory AD metabolite via the NAD salvage pathway [1]—positions it as a valuable comparator in panels that include direct IMPDH inhibitors (mycophenolic acid, mizoribine), NAMPT inhibitors (FK866, daporinad), and other NAD prodrugs (tiazofurin, 3-acetylpyridine). Such comparative profiling can reveal tumor contexts where metabolic activation confers selective toxicity, guiding rational combination strategies.

Fluorinated Analog Libraries for Physicochemical Property Optimization

As a fluorinated analog of the thiophenyl-nicotinamide scaffold, this compound can anchor structure-property relationship (SPR) libraries aimed at optimizing lipophilicity, solubility, and metabolic stability. The 6-CF₃ group is predicted to increase cLogP by approximately 1 log unit vs. the unsubstituted analog [1], providing a systematic tool for probing the impact of fluorination on oral bioavailability and tissue distribution within the nicotinamide chemotype.

Quote Request

Request a Quote for N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.